2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide
CAS No.:
Cat. No.: VC13478813
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2O3 |
|---|---|
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 2-chloro-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8H2,1-2H3 |
| Standard InChI Key | GGYYUGSIYHKCQT-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Designation
The compound’s IUPAC name is 2-chloro-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide, reflecting its substituents:
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A chloro group at the second carbon of the acetamide chain.
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An isopropyl group attached to the nitrogen atom.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O₃ | |
| Molecular Weight | 270.71 g/mol | |
| CAS Number | 1179955-75-9 | |
| SMILES | CC(C)N(CC1=CC=CC(=C1)N+[O-])C(=O)CCl | |
| InChI Key | GGYUGSIYHKCQT-UHFFFAOYSA-N |
Spectroscopic Characterization
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NMR Spectroscopy: The proton NMR spectrum exhibits signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), nitrobenzyl aromatic protons (δ 7.5–8.2 ppm), and the chloroacetamide backbone (δ 3.6–4.2 ppm) .
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 271.1 [M+H]⁺, consistent with the molecular weight .
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IR Spectroscopy: Key absorption bands include C=O stretch (1,650 cm⁻¹), NO₂ asymmetric stretch (1,520 cm⁻¹), and C-Cl stretch (750 cm⁻¹) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves a two-step alkylation-acylation sequence:
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Alkylation of 3-Nitrobenzylamine:
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Acylation with Chloroacetyl Chloride:
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| 1 | 3-Nitrobenzylamine, Isopropyl bromide, K₂CO₃ | 60°C | 85% | 95% |
| 2 | Chloroacetyl chloride, Et₃N, DCM | 0–25°C | 78% | 98% |
Patent Insights
A 2019 patent (CN111004141A) describes a related method for synthesizing 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, highlighting the use of sodium carbonate as an acid scavenger and chloroacetyl chloride as the acylating agent . Adapting this protocol for the isopropyl variant requires adjusting stoichiometry to account for steric hindrance .
Physicochemical Properties
Thermal and Solubility Profile
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Solubility:
Stability Considerations
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The compound is hygroscopic and requires storage under inert gas (N₂/Ar) at 2–8°C .
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Degradation occurs via hydrolysis of the amide bond under acidic or alkaline conditions .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for tyrosine kinase inhibitors (e.g., nintedanib analogs) and antipsychotic agents .
Material Science
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